1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine
CAS No.:
Cat. No.: VC15841000
Molecular Formula: C18H30N4
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30N4 |
|---|---|
| Molecular Weight | 302.5 g/mol |
| IUPAC Name | 1-methyl-4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]piperazine |
| Standard InChI | InChI=1S/C18H30N4/c1-15(2)22-10-5-4-8-17(22)16-7-6-9-19-18(16)21-13-11-20(3)12-14-21/h6-7,9,15,17H,4-5,8,10-14H2,1-3H3 |
| Standard InChI Key | VGBDJSYSOXRUHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Introduction
1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. It is characterized by its unique structure, which includes a piperazine ring connected to a pyridine moiety substituted with an isopropylpiperidine group. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in neuropharmacology and psychopharmacology.
Synthesis
The synthesis of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. These processes may include the formation of the pyridine and piperidine rings, followed by their coupling with the piperazine moiety. Specific reaction conditions, catalysts, and solvents are crucial for optimizing yields and purity, but detailed information on these aspects is often proprietary or unpublished.
Potential Applications
This compound is primarily studied within the context of drug discovery and development, particularly for its role as a potential modulator of neurotransmitter receptors in the central nervous system. Compounds with similar structures have been shown to act as agents in treating psychiatric disorders and managing pain.
| Potential Application | Description |
|---|---|
| Neuropharmacology | Potential interactions with neurotransmitter receptors |
| Psychopharmacology | Possible therapeutic applications in psychiatric disorders |
| Pain Management | Potential role in managing pain |
Future Research Directions
Continued research into this compound's properties could lead to significant advancements in drug discovery and therapeutic applications. Further studies should focus on elucidating its precise mechanism of action, including binding affinity assays and cellular activity evaluations. Additionally, computational chemistry methods such as density functional theory (DFT) could provide insights into its reactivity and binding capabilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume